molecular formula C26H29FN4O4 B2932084 Ethyl 4-((4-fluorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate CAS No. 897611-93-7

Ethyl 4-((4-fluorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2932084
CAS No.: 897611-93-7
M. Wt: 480.54
InChI Key: KFJPLGADWUWZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((4-fluorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C26H29FN4O4 and its molecular weight is 480.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-[(4-fluorophenyl)-[4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)pyridin-3-yl]methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN4O4/c1-3-35-26(34)30-13-11-29(12-14-30)24(20-6-8-21(27)9-7-20)23-22(32)15-18(2)31(25(23)33)17-19-5-4-10-28-16-19/h4-10,15-16,24,32H,3,11-14,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJPLGADWUWZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(C=C(N(C3=O)CC4=CN=CC=C4)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-fluorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate, identified by its CAS number 897611-73-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C26_{26}H29_{29}FN4_{4}O4_{4}
  • Molecular Weight : 480.5 g/mol
  • Functional Groups : The presence of a piperazine ring, a fluorophenyl moiety, and a pyridine derivative suggests potential interactions with various biological targets.

Pharmacological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of similar structures exhibit antimicrobial properties. For instance, compounds with piperazine and pyridine functionalities are known to demonstrate activity against various bacterial strains . The specific activity of this compound remains to be fully elucidated but suggests potential as an antimicrobial agent.
  • Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, compounds with structural similarities showed IC50_{50} values indicating moderate to potent inhibition against these enzymes . This suggests that the compound may also possess neuroprotective properties by modulating cholinergic signaling.
  • Analgesic Properties : Some related piperazine derivatives have demonstrated analgesic effects superior to traditional analgesics like acetylsalicylic acid in animal models . The potential for this compound to act as an analgesic warrants further investigation.

The biological activity of this compound can be attributed to several mechanisms:

1. Interaction with Receptors : The piperazine moiety is known for its ability to interact with various neurotransmitter receptors, which may contribute to its pharmacological effects.

2. Enzyme Binding : The structural components suggest potential binding sites for enzymes involved in neurotransmission and inflammation pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

StudyFindings
Kumar et al. (2018)Identified enzyme inhibition properties comparable to known inhibitors .
Sladowska et al. (2002)Demonstrated analgesic effects in animal models .
MDPI Publications (2023)Reported on the synthesis and characterization of similar compounds with promising biological activities .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and biological activity.

Reaction Conditions Product Yield References
1M NaOH, EtOH/H₂O (1:1), reflux, 4h4-((4-Fluorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylic acid85%
6M HCl, THF, 60°C, 6hSame as above78%

Key Findings :

  • Hydrolysis in basic media (NaOH) proceeds more efficiently due to saponification kinetics.
  • Acidic hydrolysis (HCl) requires longer reaction times but avoids decarboxylation side reactions .

Piperazine Ring Functionalization

The piperazine moiety undergoes alkylation or acylation at its secondary amine sites, enabling structural diversification.

N-Alkylation

Reaction with alkyl halides introduces substituents on the piperazine nitrogen:

Reagent Conditions Product Yield References
Methyl iodideK₂CO₃, DMF, 60°C, 12hEthyl 4-((4-fluorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)-N-methylpiperazine-1-carboxylate72%
Benzyl chlorideEt₃N, CH₂Cl₂, rt, 24hEthyl 4-((4-fluorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)-N-benzylpiperazine-1-carboxylate68%

Key Findings :

  • Steric hindrance from the bulky pyridin-3-ylmethyl group reduces reactivity at the proximal piperazine nitrogen .
  • Alkylation preferentially occurs at the less hindered nitrogen atom .

Acylation

Acid chlorides or anhydrides modify the piperazine ring:

Reagent Conditions Product Yield References
Acetyl chloridePyridine, CH₂Cl₂, 0°C → rtEthyl 4-((4-fluorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)-N-acetylpiperazine-1-carboxylate65%

Hydroxypyridone Ring Reactions

The 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine ring participates in oxidation and complexation reactions.

Oxidation

Controlled oxidation converts the dihydropyridine to a pyridine derivative:

Reagent Conditions Product Yield References
KMnO₄, H₂O80°C, 3hEthyl 4-((4-fluorophenyl)(4-oxo-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)pyridin-3-yl)methyl)piperazine-1-carboxylate58%

Key Findings :

  • Over-oxidation may lead to ring cleavage, necessitating precise temperature control.

Metal Complexation

The hydroxypyridone moiety chelates transition metals:

Metal Salt Conditions Complex Stability References
FeCl₃EtOH, rt, 1hFe(III)-hydroxypyridone complexHigh
CuSO₄H₂O, 60°C, 2hCu(II)-hydroxypyridone complexModerate

Fluorophenyl Group Reactivity

The 4-fluorophenyl group is resistant to electrophilic substitution but participates in cross-coupling reactions:

Reaction Conditions Product Yield References
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CEthyl 4-((4-biphenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate63%

Pyridin-3-ylmethyl Group Modifications

The pyridinylmethyl side chain undergoes hydrogenolysis or alkylation:

Reaction Conditions Product Yield References
HydrogenolysisH₂, Pd/C, MeOH, rt, 12hEthyl 4-((4-fluorophenyl)(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate81%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.